1-(2-Methylprop-2-enyl)azetidin-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H11NO |
|---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
1-(2-methylprop-2-enyl)azetidin-2-one |
InChI |
InChI=1S/C7H11NO/c1-6(2)5-8-4-3-7(8)9/h1,3-5H2,2H3 |
InChI Key |
AURMKPBOWSOQPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CN1CCC1=O |
Origin of Product |
United States |
Synthetic Methodologies for 1 2 Methylprop 2 Enyl Azetidin 2 One
Direct N-Alkylation Strategies for Azetidin-2-one (B1220530) Synthesis
Direct N-alkylation involves the attachment of the 2-methylprop-2-enyl group to the nitrogen atom of the azetidin-2-one (β-lactam) ring. This method is contingent on the availability of the parent azetidin-2-one and focuses on optimizing the conditions for the N-substituent introduction.
Phase-Transfer Catalysis in the N-Alkylation of Azetidin-2-ones
Phase-transfer catalysis (PTC) is a highly efficient methodology for the N-alkylation of heterocycles, including azetidin-2-ones. phasetransfercatalysis.comacsgcipr.org This technique facilitates the reaction between reactants located in different immiscible phases, typically a solid or aqueous phase containing an inorganic base and an organic phase containing the azetidin-2-one and the alkylating agent. crdeepjournal.org A phase-transfer catalyst, usually a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB) or Aliquat 336®, transports the base anion (e.g., hydroxide (B78521) or carbonate) into the organic phase. phasetransfercatalysis.comphasetransfer.com
In the synthesis of 1-(2-Methylprop-2-enyl)azetidin-2-one, PTC would involve stirring a mixture of azetidin-2-one and 3-chloro-2-methyl-1-propene in a nonpolar organic solvent (like toluene or dichloromethane) with an aqueous solution of an inexpensive base such as sodium hydroxide (NaOH). phasetransfer.com The catalyst facilitates the deprotonation of the lactam nitrogen at the interface of the two phases, allowing the resulting anion to react with the alkyl halide in the organic phase. This method avoids the need for strong, hazardous bases and anhydrous conditions, making it a greener and more cost-effective approach suitable for large-scale production. acsgcipr.orgphasetransfer.com
Stereochemical Control in N-Alkylation Pathways
For chiral azetidin-2-ones, maintaining stereochemical integrity during N-alkylation is paramount. The N-alkylation reaction itself, being an SN2 process at the alkyl halide, does not directly involve the stereocenters on the β-lactam ring. Therefore, if the reaction is performed under appropriate conditions, the stereochemistry of the starting material is typically retained.
The primary concern is preventing epimerization at the C4 position, especially if it bears an acidic proton and an activating group. The choice of a non-nucleophilic, sterically hindered base can minimize side reactions. Furthermore, controlling the reaction temperature is crucial; lower temperatures generally disfavor side reactions that could lead to racemization. The development of asymmetric syntheses for substituted azetidin-2-ones has produced valuable chiral starting materials for these reactions. nih.govacs.org
Cycloaddition Reactions for Azetidin-2-one Ring Formation
An alternative to modifying a pre-formed lactam is to construct the ring with the desired N-substituent already in place. Cycloaddition reactions, particularly [2+2] cycloadditions, are powerful tools for synthesizing the azetidin-2-one core. mdpi.com
Staudinger Ketene-Imine Cycloadditions in the Context of this compound Precursors
The Staudinger synthesis, discovered by Hermann Staudinger in 1907, is a formal [2+2] cycloaddition between a ketene (B1206846) and an imine to form a β-lactam. organic-chemistry.orgwikipedia.org This reaction remains one of the most versatile and widely used methods for constructing the azetidin-2-one ring. mdpi.comrasayanjournal.co.in The reaction proceeds through a stepwise mechanism involving the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, forming a zwitterionic intermediate that subsequently undergoes ring closure. organic-chemistry.org
This method can be used to generate a variety of substituted azetidin-2-one precursors. For instance, an imine can be reacted with a ketene generated in situ from an acyl chloride and a tertiary amine base (e.g., triethylamine). mdpi.compreprints.org The resulting β-lactam can then be subjected to further chemical transformations, including N-alkylation as described in section 2.1, to yield the final product. The stereochemical outcome of the Staudinger reaction is highly dependent on the substituents of both the ketene and the imine, as well as the reaction conditions. preprints.org
[2+2] Cycloadditions Involving Ketenes and N-(2-Methylprop-2-enyl)imines
To synthesize this compound directly, the Staudinger reaction can be employed using an N-(2-Methylprop-2-enyl)imine. This imine is first formed by the condensation of an aldehyde with N-(2-methylprop-2-enyl)amine. Subsequently, the imine is reacted with a ketene.
The ketene is typically generated in situ. For example, chloroacetyl chloride can be treated with triethylamine to produce chloroketene, which then reacts with the N-(2-Methylprop-2-enyl)imine to yield 3-chloro-1-(2-methylprop-2-enyl)azetidin-2-one. researchgate.net Similarly, using methoxyacetyl chloride would yield the 3-methoxy substituted analogue. The substituents on the final azetidin-2-one ring are determined by the specific aldehyde and acyl chloride used in the synthesis.
Table 2: Synthesis of this compound Derivatives via [2+2] Cycloaddition
| Imine Precursor (Aldehyde) | Ketene Precursor (Acyl Chloride) | Resulting C3/C4 Substituents |
| Formaldehyde | Acetyl chloride | Unsubstituted (H at C3/C4) |
| Benzaldehyde (B42025) | Chloroacetyl chloride | 4-phenyl, 3-chloro |
| Cinnamaldehyde | Phenoxyacetyl chloride | 4-styryl, 3-phenoxy |
| Anisaldehyde | Methoxyacetyl chloride | 4-(4-methoxyphenyl), 3-methoxy |
Note: The imine in each case is derived from the specified aldehyde and N-(2-methylprop-2-enyl)amine. The reaction is typically mediated by a base like triethylamine.
This direct approach integrates the formation of the N-substituent into the ring-forming step, providing an efficient route to the target molecule and its derivatives.
Asymmetric Variants in Cycloaddition for Chiral Azetidin-2-one Scaffolds
The Staudinger ketene-imine cycloaddition, a [2+2] cycloaddition, remains the most versatile method for constructing the azetidin-2-one ring. mdpi.comrsc.org To produce chiral scaffolds like this compound in an enantiomerically pure form, asymmetric catalysis is employed. This approach avoids the need for chiral auxiliaries, which would require additional synthetic steps for installation and removal. nih.gov
Pioneering work in this area has demonstrated the efficacy of planar-chiral nucleophiles, such as derivatives of 4-(pyrrolidino)pyridine (PPY), as highly effective catalysts. acs.orgnih.gov These catalysts facilitate the coupling of a range of ketenes with various imines, including those bearing alkenyl substituents, with high stereoselection. acs.orgorganic-chemistry.org In the context of synthesizing this compound, this would involve the reaction between a suitable ketene and N-(2-methylprop-2-enyl)imine.
The reaction mechanism typically involves the nucleophilic catalyst activating the ketene to form a zwitterionic enolate intermediate. This intermediate then reacts with the imine. The stereochemical outcome (cis vs. trans) is influenced by the electronic properties of the substituents on both the ketene and the imine, as well as the specific catalyst used. organic-chemistry.org Chiral amine catalysts derived from cinchona alkaloids, such as benzoylquinine, have also been used to induce high enantioselectivity in the synthesis of β-lactams. nih.govorganic-chemistry.org
| Catalyst/Method | Substrates | Key Features | Typical Stereoselectivity |
|---|---|---|---|
| Planar-chiral PPY derivative | Symmetrical & unsymmetrical ketenes + various imines | Catalytic enantiocontrol, broad substrate scope. acs.orgorganic-chemistry.org | Good to excellent enantiomeric excess (ee) and diastereomeric ratios (dr). nih.gov |
| Chiral N-Heterocyclic Carbenes (NHCs) | Ketenes + Imines | Highly enantioselective for N-Boc β-lactams. | High enantioselectivity reported for specific substrates. |
| Benzoylquinine (Cinchona Alkaloid derivative) | Ketenes + Electron-deficient imines | Acts as both a base and a nucleophilic catalyst. nih.gov | Predominantly cis-β-lactam formation with high ee. nih.gov |
Ring Contraction and Expansion Approaches to Azetidin-2-one Derivatives
Alternative to cycloaddition, the formation of the azetidin-2-one ring can be achieved through the rearrangement of larger heterocyclic precursors.
Penicillin and its derivatives, such as 6-aminopenicillanic acid (6-APA), serve as abundant chiral starting materials for the synthesis of monocyclic β-lactams. bepls.com The core strategy involves the oxidative cleavage of the S1-C5 bond in the thiazolidine ring of a penicillin derivative. nih.gov For example, chlorinolysis of a penicillin G derivative can yield a 2-chloro-azetidin-4-one intermediate. researchgate.net This monocyclic azetidinone retains the stereochemistry of the parent penicillin and can be subjected to further modifications.
To obtain the target compound, a subsequent N-alkenylation step would be required. The nitrogen atom of the deprotected azetidinone intermediate could be alkylated using 2-methyl-2-propenyl bromide (methallyl bromide) or a related electrophile to install the desired 1-(2-Methylprop-2-enyl) group. This approach leverages the readily available and stereochemically defined penicillin scaffold to access complex monocyclic β-lactams.
Photochemistry offers unique pathways for skeletal rearrangements that are often inaccessible through thermal methods. A notable photochemical route to the azetidin-2-one core involves the 4π electrocyclization of 2-pyridones. nottingham.ac.uknottingham.ac.uk Upon UV irradiation, 2-pyridones can be transformed into their bicyclic "Dewar" isomers, which contain a highly strained azetidinone-bearing structure. nottingham.ac.uk
This Dewar pyridone can then serve as a versatile intermediate. Subsequent chemical transformations can open the second ring, yielding a functionalized monocyclic azetidinone. The N-substituent on the initial 2-pyridone is retained in the final product, meaning that N-(2-methylprop-2-enyl)-2-pyridone could theoretically be used as a precursor for the target molecule. Continuous flow photochemical reactors have been shown to improve the efficiency and scalability of these transformations compared to traditional batch methods. nottingham.ac.uknottingham.ac.uk
Multicomponent and Cascade Reactions for Expedited Synthesis
To enhance synthetic efficiency, multicomponent reactions (MCRs) and cascade reactions combine several operational steps into a single pot without isolating intermediates. This strategy reduces waste, saves time, and can lead to the rapid assembly of molecular complexity.
The Kinugasa reaction is a classic example of a cascade process used to synthesize β-lactams. It typically involves the 1,3-dipolar cycloaddition of a copper acetylide onto a nitrone, which is followed by a rearrangement to form the azetidin-2-one ring. mdpi.com This method is known for its high atom economy.
More recently, one-pot protocols have been developed that combine amine oxidation with cycloaddition. For instance, an organocatalytic aerobic oxidation of a primary amine, such as 2-methylprop-2-en-1-amine, can generate the corresponding imine in situ. acs.orgacs.org This unstable imine is then immediately trapped by a ketene (generated from an acyl chloride) in a Staudinger cycloaddition to afford the desired β-lactam. acs.org This approach is particularly valuable for constructing β-lactams from volatile or unstable amines and provides excellent cis selectivity. acs.org Photochemical cascade reactions have also been explored for the synthesis of related nitrogen-containing heterocycles, demonstrating the potential for light-mediated, metal-free bond formations and rearrangements. nih.govresearchgate.net
Green Chemistry and Sustainable Synthetic Routes for this compound
The principles of green chemistry aim to reduce the environmental impact of chemical synthesis through methods that are safer, more efficient, and less wasteful. In the context of β-lactam synthesis, several sustainable strategies have been implemented.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. For the synthesis of azetidin-2-ones, microwave irradiation significantly reduces reaction times and often improves yields compared to conventional heating methods. asianpubs.orgglobalresearchonline.netresearchgate.net The reaction of Schiff bases with chloroacetyl chloride in the presence of a base is a common transformation that benefits greatly from microwave assistance, often proceeding in minutes rather than hours. researchgate.net
Enzymatic synthesis represents another key green methodology. Biocatalysts, such as penicillin G acylase, can be used for the synthesis of β-lactam antibiotics under mild, aqueous conditions, offering an environmentally friendly alternative to traditional chemical routes that often require harsh conditions and toxic solvents. researchgate.netresearchgate.net Furthermore, the use of organocatalysts in combination with green oxidants like molecular oxygen exemplifies a sustainable approach to the synthesis of β-lactam scaffolds. acs.org
| Method | Conditions | Typical Reaction Time | Key Advantages |
|---|---|---|---|
| Conventional Heating | Reflux in organic solvents (e.g., dioxane, toluene) | 6-24 hours globalresearchonline.nettandfonline.com | Well-established procedures. |
| Microwave Irradiation | Microwave synthesizer (e.g., 200-240 W) researchgate.nettandfonline.com | 3-45 minutes mdpi.comresearchgate.net | Drastic reduction in reaction time, often higher yields, solvent-free options. |
| Organocatalysis | Mild temperature, O₂ as oxidant acs.org | Varies (one-pot) | Metal-free, environmentally benign oxidant, high selectivity. acs.org |
| Enzymatic Synthesis | Aqueous media, mild pH and temperature | Varies | High selectivity, reduced environmental impact, biodegradable catalyst. researchgate.net |
Mechanistic Investigations of 1 2 Methylprop 2 Enyl Azetidin 2 One Synthesis
Elucidation of Reaction Pathways for N-Alkylation
The synthesis of 1-(2-Methylprop-2-enyl)azetidin-2-one can be envisioned through several synthetic routes, with the N-alkylation of a pre-formed azetidin-2-one (B1220530) ring being a primary pathway. This approach involves the reaction of azetidin-2-one with a suitable 2-methylprop-2-enylating agent, such as 3-chloro-2-methyl-1-propene (methallyl chloride).
The reaction typically proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of the azetidin-2-one acts as the nucleophile. The pathway can be influenced by the reaction conditions, such as the choice of base and solvent. In the presence of a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), the azetidin-2-one is deprotonated to form a more nucleophilic amide anion. This anion then attacks the electrophilic carbon of the methallyl halide, displacing the leaving group (e.g., chloride) in an S(_N)2 fashion.
Alternatively, under less basic or neutral conditions, the reaction may proceed at a slower rate, with the lone pair of the nitrogen atom directly attacking the alkyl halide. The choice of solvent can also play a critical role; polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are known to accelerate S(_N)2 reactions.
A plausible reaction pathway for the N-alkylation of azetidin-2-one is depicted below:
Scheme 1: Proposed N-Alkylation Pathway

Azetidin-2-one is first deprotonated by a base to form the corresponding anion, which then undergoes nucleophilic attack on 3-chloro-2-methyl-1-propene to yield this compound.
The regioselectivity of the alkylation is generally high, with the nitrogen atom being the exclusive site of attack due to its higher nucleophilicity compared to the carbonyl oxygen.
Transition State Analysis of Cycloaddition Reactions
An alternative and widely utilized method for the synthesis of β-lactams is the [2+2] cycloaddition between a ketene (B1206846) and an imine, famously known as the Staudinger synthesis. derpharmachemica.com For the synthesis of this compound, this would involve the reaction of a suitable ketene with N-(2-methylprop-2-enyl)imine.
The mechanism of the Staudinger reaction is generally considered to be a two-step process involving a zwitterionic intermediate, although concerted pathways have also been proposed. mdpi.com The stereochemical outcome of the reaction is determined by the geometry of approach of the ketene and the imine and the subsequent ring closure of the zwitterionic intermediate.
For the reaction leading to this compound, the transition state for the initial nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon is crucial. The stereochemistry of the final product (cis or trans, if substituents are present on the ring) is determined during the subsequent conrotatory ring closure of the enolate to form the C3-C4 bond of the azetidinone ring.
Computational studies on similar systems have shown that the energy barrier for the formation of the zwitterionic intermediate and the subsequent ring-closing transition state can be influenced by the substituents on both the ketene and the imine. mdpi.com The 2-methylprop-2-enyl group on the nitrogen is not expected to exert a strong electronic effect but may have a steric influence on the transition state geometry.
Table 1: Calculated Activation Energies for a Model Staudinger Reaction
| Transition State | Pathway | Calculated Activation Energy (kcal/mol) |
| TS1 (C-N bond formation) | Formation of Zwitterion | 10.5 |
| TS2 (C-C bond formation) | Ring Closure (cis) | 12.2 |
| TS2' (C-C bond formation) | Ring Closure (trans) | 13.8 |
Note: Data is hypothetical and based on typical values for Staudinger cycloadditions. Specific calculations for this compound are not available in the literature.
Role of Catalysis in Enhancing Selectivity and Efficiency
Catalysis plays a pivotal role in modern organic synthesis, and the formation of β-lactams is no exception. Various catalytic systems have been developed to improve the efficiency, selectivity, and stereocontrol of the Staudinger cycloaddition and other related reactions.
In the context of the Staudinger reaction for synthesizing this compound, Lewis acid catalysis could be employed. A Lewis acid could coordinate to the imine nitrogen, increasing its electrophilicity and accelerating the initial nucleophilic attack by the ketene. This can lead to lower reaction temperatures and improved yields.
Furthermore, chiral catalysts can be used to induce enantioselectivity in the formation of substituted β-lactams. While this compound itself is achiral, the principles of asymmetric catalysis are highly relevant for the synthesis of its substituted derivatives. For instance, a chiral N-heterocyclic carbene (NHC) could be used to catalyze the reaction, potentially leading to a specific enantiomer of a more complex β-lactam.
Recent advances have also explored the use of photoredox catalysis for the synthesis of azetidine (B1206935) rings, which could potentially be adapted for the synthesis of azetidin-2-ones. mdpi.com
Kinetic Studies of Key Synthetic Transformations
Rate = k[Azetidin-2-one anion][Methallyl halide]
The rate constant, k, would be dependent on temperature, the solvent, and the nature of the leaving group on the alkylating agent.
For the Staudinger cycloaddition pathway, kinetic investigations have often shown that the rate-determining step can vary depending on the specific reactants. mdpi.com In many cases, the initial nucleophilic attack of the imine on the ketene is the slower step. However, for certain substrates, the subsequent electrocyclic ring closure can be rate-limiting.
Table 2: Hypothetical Rate Data for the N-Alkylation of Azetidin-2-one
| Experiment | [Azetidin-2-one] (M) | [Methallyl Chloride] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁴ |
| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁴ |
| 3 | 0.1 | 0.2 | 3.0 x 10⁻⁴ |
This hypothetical data illustrates a second-order reaction, consistent with an S(_N)2 mechanism.
Computational Modeling of Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms. mit.educhemrxiv.org For the synthesis of this compound, computational modeling can provide detailed information about the structures and energies of reactants, intermediates, transition states, and products.
DFT calculations could be used to:
Map the potential energy surface for both the N-alkylation and the Staudinger cycloaddition pathways. mit.edu
Determine the activation energies for each step, thereby identifying the rate-determining step.
Analyze the geometry of the transition states to understand the factors controlling stereoselectivity.
Investigate the effect of different catalysts on the reaction profile.
For the Staudinger reaction, computational studies have been instrumental in debating the concerted versus stepwise nature of the mechanism and in explaining the observed stereochemical outcomes. mdpi.comchemrxiv.org Modeling the reaction of a ketene with N-(2-methylprop-2-enyl)imine would allow for a detailed analysis of the frontier molecular orbitals (HOMO of the imine and LUMO of the ketene) and how they interact to facilitate the cycloaddition. Such studies provide a molecular-level understanding that is often difficult to obtain through experimental methods alone.
Advanced Spectroscopic and Structural Elucidation of 1 2 Methylprop 2 Enyl Azetidin 2 One and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 1-(2-Methylprop-2-enyl)azetidin-2-one. One-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the chemical environment of the protons and carbons, but two-dimensional (2D) techniques are indispensable for unambiguously assigning the complex spin systems and determining the molecule's conformation.
A combination of 2D NMR experiments is employed to piece together the molecular puzzle of this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (²J, ³J), establishing the connectivity of adjacent protons. For the target molecule, COSY would show correlations between the protons on the azetidinone ring (H-3 and H-4) and within the 2-methylprop-2-enyl substituent. researchgate.netsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. researchgate.netsdsu.edu This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²J_CH, ³J_CH). researchgate.netscience.gov HMBC is particularly useful for identifying quaternary carbons and for connecting different spin systems, such as linking the substituent to the azetidinone ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. researchgate.netresearchgate.net This is vital for determining the stereochemistry and preferred conformation of the molecule. For instance, NOESY can help establish the cis or trans relationship of substituents on the β-lactam ring in derivatives.
Interactive Data Table: Expected ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm, expected) | ¹³C Chemical Shift (ppm, expected) | Key 2D NMR Correlations |
| 1 (N) | - | - | HMBC to H-4, H-1' |
| 2 (C=O) | - | ~165-175 | HMBC to H-3, H-4 |
| 3 (CH₂) | ~2.8-3.2 | ~40-50 | COSY with H-4; HSQC with C-3 |
| 4 (CH₂) | ~3.3-3.7 | ~45-55 | COSY with H-3; HSQC with C-4 |
| 1' (CH₂) | ~3.8-4.2 | ~50-60 | HSQC with C-1'; HMBC to C-2', C-3', C-4 |
| 2' (C) | - | ~140-145 | HMBC to H-1', H-3' |
| 3' (CH₂) | ~4.8-5.0 | ~110-115 | HSQC with C-3' |
| 4' (CH₃) | ~1.7-1.9 | ~20-25 | HSQC with C-4'; HMBC to C-2', C-3' |
Variable temperature (VT) NMR studies can provide insights into dynamic processes such as ring puckering of the azetidinone ring or hindered rotation around single bonds. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes, which can be used to determine the thermodynamic and kinetic parameters of these processes. nih.gov For substituted azetidin-2-ones, VT-NMR can help to understand the conformational flexibility of the molecule.
Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. rdd.edu.iq
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For β-lactam compounds, a characteristic fragmentation is the cleavage of the four-membered ring. nih.govnih.gov This retro [2+2] cycloaddition-type fragmentation is a hallmark of the β-lactam core. nih.gov The analysis of the fragment ions can help to confirm the structure of the N-substituent and any other groups attached to the azetidinone ring. nih.govresearchgate.net
Interactive Data Table: Expected Mass Spectrometry Fragmentation for this compound
| m/z (expected) | Fragment Ion | Description |
| 139 | [M]⁺ | Molecular Ion |
| 83 | [M - C₂H₂O]⁺ | Loss of ketene (B1206846) from the β-lactam ring |
| 56 | [C₄H₈]⁺ | Fragment corresponding to the 2-methylprop-2-enyl substituent |
| 55 | [C₄H₇]⁺ | Loss of a hydrogen atom from the substituent fragment |
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule. For this compound, the most characteristic absorption in the IR spectrum is the stretching vibration of the β-lactam carbonyl group. This band typically appears at a relatively high frequency (around 1730-1760 cm⁻¹) due to the ring strain of the four-membered ring. nih.gov The exact position of this band can provide information about substitution and ring strain. Other characteristic bands would include C-H stretching and bending vibrations for the alkyl and alkenyl groups, and the C=C stretching of the double bond.
Raman spectroscopy, being complementary to IR, can also be used to probe the vibrational modes of the molecule, and is particularly useful for symmetric vibrations like the C=C bond. researchgate.net
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography provides the most definitive structural information for crystalline compounds. This technique allows for the precise determination of bond lengths, bond angles, and the absolute configuration of chiral centers. nih.gov For derivatives of this compound that are crystalline, X-ray crystallography can confirm the stereochemistry of substituents on the β-lactam ring and reveal the conformation of the molecule in the solid state. nih.gov It can also provide insights into intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. nih.gov
Advanced Spectroscopic Probes (e.g., Europium Shift Reagents for Stereochemical Insights)
In cases where NMR signals are overlapped or when stereochemical assignments are ambiguous, lanthanide shift reagents (LSRs) can be employed. nih.gov These are paramagnetic complexes, often of europium, that can coordinate to Lewis basic sites in the molecule, such as the carbonyl oxygen of the β-lactam. libretexts.orgwikipedia.org This coordination induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance from the paramagnetic center. slideshare.net By analyzing the induced shifts, it is possible to resolve overlapping signals and gain insights into the three-dimensional structure of the molecule in solution. nih.govmdpi.com Chiral lanthanide shift reagents can even be used to distinguish between enantiomers and to determine enantiomeric purity. rsc.orgacs.org
Computational Chemistry and Theoretical Studies of 1 2 Methylprop 2 Enyl Azetidin 2 One
Density Functional Theory (DFT) Calculations for Electronic Structure and Stability
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govekb.eg By applying DFT, key quantum chemical parameters for 1-(2-methylprop-2-enyl)azetidin-2-one can be determined, offering insights into its kinetic stability and reactivity.
DFT calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. From this optimized structure, various electronic properties are calculated. A fundamental aspect of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. researchgate.net
Other important parameters derived from DFT calculations include the electrostatic potential (ESP), which helps to identify the electron-rich and electron-deficient regions of the molecule, and various thermodynamic properties. researchgate.netresearchgate.net These calculations can be performed in a vacuum or with the inclusion of solvent models to simulate more realistic chemical environments. nih.gov
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Parameter | Value (Illustrative) | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -0.8 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.7 eV | Suggests high kinetic stability |
| Dipole Moment | 3.2 D | Measures the polarity of the molecule |
Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations.
Conformer Analysis and Energy Landscapes
The flexible side chain of this compound allows it to adopt various spatial arrangements, known as conformations. Conformer analysis is the systematic study of these different conformations and their relative energies to identify the most stable forms.
Computational methods can be used to perform a conformational search, which involves rotating the rotatable bonds in the molecule and calculating the energy of each resulting conformation. The results of this search are then used to construct an energy landscape, which is a plot of the molecule's potential energy as a function of its conformational coordinates. The minima on this landscape correspond to stable conformers, while the peaks represent transition states between them.
Molecular Dynamics Simulations for Conformational Flexibility
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. mdpi.comrsc.org In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are calculated by solving Newton's equations of motion. This allows researchers to observe how the molecule moves, vibrates, and changes its conformation in response to its environment. mdpi.com
For this compound, MD simulations can reveal the flexibility of the azetidinone ring and the attached 2-methylprop-2-enyl group. By analyzing the trajectories of the atoms over time, it is possible to identify the most accessible conformations, the transitions between them, and the timescales on which these motions occur. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors or solvents.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry is a valuable tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation. For this compound, methods like DFT can be used to calculate key spectroscopic parameters. researchgate.net
For example, theoretical vibrational frequencies can be calculated and compared to experimental infrared (IR) spectra to aid in the assignment of vibrational modes. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be computed using methods like the Gauge-Invariant Atomic Orbital (GIAO) method and compared to experimental ¹H and ¹³C NMR spectra. researchgate.net Good agreement between the calculated and experimental spectra provides confidence in the accuracy of the computed molecular structure and electronic properties. researchgate.net
Table 2: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data
| Spectroscopic Data | Calculated Value (Illustrative) | Experimental Value (Typical) |
| C=O Stretch (IR) | 1755 cm⁻¹ | ~1760 cm⁻¹ |
| ¹H NMR (CH₂) | δ 3.1 ppm | δ 3.0-3.2 ppm |
| ¹³C NMR (C=O) | δ 168 ppm | δ 165-170 ppm |
Note: The data in this table is for illustrative purposes to show the potential correlation between theoretical predictions and experimental results.
Elucidation of Intramolecular Interactions (e.g., Hydrogen Bonding)
While this compound does not possess traditional hydrogen bond donors, computational analysis can reveal other weaker intramolecular interactions that contribute to its conformational preferences and stability. These can include C-H···O interactions, where a hydrogen atom attached to a carbon atom forms a weak hydrogen bond with the oxygen atom of the carbonyl group. nih.gov
The analysis of the molecule's electron density, for instance through the Quantum Theory of Atoms in Molecules (QTAIM), can identify and characterize these weak interactions. Identifying such interactions is important for a complete understanding of the molecule's three-dimensional structure and how it might influence its chemical behavior. nih.gov
Applications of 1 2 Methylprop 2 Enyl Azetidin 2 One As a Synthetic Intermediate and Building Block
Role as a Chiral Synthon in Complex Molecule Synthesis
Enantiomerically pure β-lactams are well-established as valuable chiral synthons in the synthesis of a wide array of complex organic molecules, including amino acids, peptides, and various natural products. The inherent strain of the azetidin-2-one (B1220530) ring allows for selective bond cleavage, providing access to diverse molecular architectures with defined stereochemistry.
While specific examples detailing the use of 1-(2-Methylprop-2-enyl)azetidin-2-one as a chiral synthon are scarce, its structural features suggest potential pathways for its application. The chirality of the β-lactam ring, if introduced during its synthesis, could be transferred to more complex structures. The N-(2-methylprop-2-enyl) group can be cleaved under specific conditions to liberate the secondary amine, which can then be further functionalized. The reactivity of the β-lactam carbonyl group and the adjacent C-N bond allows for ring-opening reactions with various nucleophiles to generate β-amino acid derivatives, which are crucial components of many biologically active molecules.
Table 1: Potential Chiral Transformations of this compound
| Transformation | Reagents/Conditions | Product Type |
|---|---|---|
| Reductive N-dealkylation | H₂, Pd/C or other reducing agents | Azetidin-2-one |
| Hydrolytic Ring Opening | Acid or base catalysis | β-Amino acid derivative |
Derivatization to Form Spirocyclic and Fused Azetidine (B1206935) Systems
The synthesis of spirocyclic and fused ring systems containing an azetidine core is an active area of research due to the unique three-dimensional structures and potential biological activities of these compounds. The N-(2-methylprop-2-enyl) group in this compound offers a handle for intramolecular cyclization reactions to form such complex architectures.
One potential strategy involves intramolecular cyclization reactions. For instance, radical cyclization initiated on the β-lactam ring or the N-alkenyl group could lead to the formation of bicyclic systems. Ring-closing metathesis (RCM) is another powerful tool for the synthesis of cyclic compounds. While studies on N-alkenyl β-lactams have indicated that ring-opening metathesis (ROM) can be a competing pathway, careful selection of catalysts and reaction conditions could potentially favor the desired intramolecular cyclization to yield fused or spirocyclic structures. clockss.org
Table 2: Potential Cyclization Strategies for Spirocyclic and Fused Systems
| Cyclization Strategy | Key Feature | Potential Product |
|---|---|---|
| Intramolecular Heck Reaction | Palladium-catalyzed C-C bond formation | Fused bicyclic azetidinone |
| Radical Cyclization | Generation of a radical intermediate | Fused or spirocyclic azetidinone |
Precursor for Advanced Organic Scaffolds
The azetidin-2-one ring is a valuable precursor for a variety of nitrogen-containing organic scaffolds due to its inherent ring strain. nih.gov The selective cleavage of the C-C and C-N bonds within the ring can lead to the formation of linear or larger cyclic structures.
The 2-methylprop-2-enyl group on the nitrogen atom of this compound can participate in various reactions to build more complex molecular frameworks. For example, olefin metathesis with other unsaturated partners could introduce new functional groups and extend the carbon chain. The double bond can also undergo reactions such as epoxidation, dihydroxylation, or ozonolysis to introduce oxygen-containing functionalities, which can then be further manipulated to construct advanced scaffolds.
Integration into Automated Synthetic Platforms for Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) aims to rapidly generate libraries of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. Automated synthesis platforms are increasingly utilized to streamline the multi-step synthesis of these compound libraries.
While there is no specific documentation of this compound being integrated into automated synthetic platforms, its potential as a building block in DOS is conceivable. The reactivity of both the β-lactam ring and the alkenyl side chain allows for divergent reaction pathways. Starting from this single precursor, a variety of reagents and reaction conditions could be applied in an automated fashion to generate a library of compounds with diverse scaffolds and functional groups. For example, an automated platform could perform parallel ring-opening reactions with a set of different nucleophiles, followed by further derivatization of the resulting products.
Future Research Directions and Unexplored Potential
Development of Novel Stereoselective Synthetic Routes
The synthesis of β-lactams is a mature field, yet the stereocontrolled synthesis of specific analogues like 1-(2-Methylprop-2-enyl)azetidin-2-one remains a challenge. ncl.res.in The Staudinger [2+2] cycloaddition of a ketene (B1206846) and an imine is a primary method for forming the azetidinone ring, but controlling the stereochemistry, especially when creating chiral centers at the C3 and C4 positions, requires further innovation. nih.govmdpi.com
Future research should focus on developing novel catalytic systems that can achieve high levels of diastereo- and enantioselectivity.
Potential Stereoselective Synthetic Approaches:
| Method | Catalyst/Reagent | Potential Advantages | Research Focus |
| Asymmetric Staudinger Reaction | Chiral N-heterocyclic carbenes (NHCs) or planar-chiral pyridine (B92270) derivatives | High enantioselectivity, catalytic turnover. nih.gov | Catalyst design for specific substrate scope; optimization of reaction conditions. |
| Transition Metal-Catalyzed Cyclization | Gold or Platinum complexes | Mild reaction conditions, potential for novel reaction pathways. | Exploration of intramolecular hydroamination of a suitably functionalized precursor. |
| Chemo-enzymatic Synthesis | Lipases or amidases | High stereospecificity, environmentally benign conditions. | Engineering enzymes for non-natural substrates; tandem reactions. |
| β-Amino Acid Cyclization | Novel coupling reagents (e.g., carbodiimides) with chiral auxiliaries | Access to specific stereoisomers from a chiral pool. reactionbiology.com | Development of efficient and atom-economical cyclization promoters. |
The development of such methods would not only provide efficient access to optically pure this compound but also to a wider library of related N-alkenyl β-lactams with defined stereochemistry.
Exploration of Underutilized Reactivity of the Isopropenyl Group
The isopropenyl group is a versatile functional handle that offers a gateway to a vast array of chemical transformations, many of which remain unexplored in the context of this specific β-lactam. Its electronic and steric properties make it a candidate for reactions that could introduce significant molecular complexity.
Future work should systematically investigate the reactivity of this group to create a diverse portfolio of functionalized azetidinone derivatives. Key areas of exploration include:
Oxidative Transformations : Reactions such as ozonolysis, dihydroxylation, or epoxidation could convert the isopropenyl group into carbonyls, diols, or epoxides, respectively. These new functionalities could serve as handles for further derivatization.
Metathesis Reactions : Cross-metathesis with other olefins using catalysts like Grubbs' or Schrock's catalysts could attach complex side chains to the nitrogen atom, dramatically expanding the structural diversity of accessible analogues. reactionbiology.com
Radical Additions : The addition of radicals across the double bond could be used to install a variety of functional groups, including halogens, thiols, or carbon-centered radicals, opening pathways to complex molecular scaffolds.
Hydrofunctionalization : Reactions like hydroboration-oxidation, hydroamination, or hydroformylation could provide regioselective access to alcohols, amines, or aldehydes, respectively, at the terminal or internal position of the original double bond.
Potential Transformations of the Isopropenyl Group:
| Reaction Type | Reagents | Resulting Functional Group | Potential Application |
| Epoxidation | m-CPBA, H₂O₂ | Epoxide | Ring-opening to form amino alcohols. |
| Dihydroxylation | OsO₄, NMO | Vicinal Diol | Precursor for chiral ligands or further oxidation. |
| Ozonolysis | O₃, then Me₂S | Ketone (Acetone) + N-formyl β-lactam | Access to N-formylated synthons. |
| Cross-Metathesis | Grubbs' Catalyst, Alkene partner | Substituted Alkene | Introduction of long chains or other functional groups. reactionbiology.com |
| Radical Thiol-ene Reaction | Thiol, Photoinitiator | Thioether | Conjugation to biomolecules or surfaces. |
Expansion of Applications as a Building Block in Diverse Chemical Syntheses
The inherent ring strain of the azetidin-2-one (B1220530) core makes it an excellent electrophile, susceptible to nucleophilic attack and ring-opening. khanacademy.orgnih.gov This property, combined with the reactivity of the isopropenyl group, positions this compound as a powerful and versatile building block for synthesizing a wide range of valuable molecules. rsc.org
Future research should aim to exploit this dual reactivity to access novel molecular classes.
Synthesis of β-Amino Acids : Ring-opening of the lactam with various nucleophiles can lead to the formation of unique β-amino acids, where the isopropenyl group can be retained or further modified to create complex side chains.
Precursors to Larger Heterocycles : The β-lactam ring can undergo ring expansion reactions to form larger nitrogen-containing heterocycles, such as pyrazolidinones or piperidinones, which are also prevalent in bioactive compounds.
Monomers for Polymer Synthesis : The isopropenyl group can participate in polymerization reactions (e.g., radical or cationic polymerization) to create novel polymers with pendant β-lactam units. These materials could have interesting properties, such as being biodegradable or serving as reactive polymer scaffolds.
Synthetic Utility as a Building Block:
| Target Molecule Class | Reaction Strategy | Key Transformation |
| Novel β-Amino Acids | Nucleophilic Ring Opening | Attack at the lactam carbonyl by water, alcohols, or amines. |
| Fused Heterocyclic Systems | Intramolecular Cycloaddition | Diels-Alder or [2+2] cycloaddition involving the isopropenyl group and a substituent at C4. |
| Functional Polymers | Radical Polymerization | Polymerization of the isopropenyl double bond. |
| Macrocycles | Ring-Opening Metathesis Polymerization (ROMP) Precursor | Functionalization of the isopropenyl group followed by ring-opening of the β-lactam. |
Advanced Mechanistic and Computational Probes
A deeper understanding of the reaction mechanisms governing the synthesis and transformations of this compound is crucial for rational optimization and the discovery of new reactivity. A synergistic approach combining advanced computational modeling and experimental studies will be essential.
Future investigations should employ these tools to:
Elucidate Reaction Pathways : Use Density Functional Theory (DFT) to map the potential energy surfaces for key reactions, such as the Staudinger cycloaddition, to understand the origins of stereoselectivity. researchgate.net
Predict Reactivity : Computational models can predict the most likely sites of reaction (e.g., ring-opening vs. reaction at the double bond) under various conditions and with different reagents. This can guide experimental design and avoid unproductive pathways.
Analyze Electronic Structure : Understanding how the isopropenyl group electronically influences the β-lactam ring (and vice-versa) is key to predicting its stability and reactivity. nih.gov This can be probed through techniques like Natural Bond Orbital (NBO) analysis.
In-situ Spectroscopic Analysis : Techniques like rapid-injection NMR or stopped-flow IR spectroscopy can be used to detect and characterize transient intermediates in both the synthesis and subsequent reactions of the molecule, providing empirical validation for computational models.
Probing Tools for Mechanistic Understanding:
| Methodology | Objective | Expected Outcome |
| Density Functional Theory (DFT) | Calculate transition state energies for synthetic routes. | Rationalize and predict stereochemical outcomes. researchgate.net |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analyze bond strengths and ring strain. | Correlate structural features with lactam reactivity. |
| In-situ NMR Spectroscopy | Monitor reaction progress and identify intermediates. | Provide direct evidence for proposed reaction mechanisms. |
| Isotope Labeling Studies | Trace the fate of specific atoms during a reaction. | Differentiate between competing mechanistic pathways. |
Design of Analogues with Tunable Reactivity for Specific Synthetic Transformations
Building on a solid mechanistic understanding, the rational design of analogues of this compound can lead to new reagents with finely tuned reactivity for specific applications. By making subtle structural modifications, it should be possible to control which part of the molecule reacts and under what conditions.
Future design strategies could include:
Substitution on the Isopropenyl Group : Adding electron-withdrawing or electron-donating groups to the isopropenyl moiety could alter its reactivity in cycloadditions or electrophilic additions.
Substitution on the β-Lactam Ring : Introducing substituents at the C3 and C4 positions can significantly impact the ring strain and steric environment of the lactam, thereby tuning its susceptibility to nucleophilic attack. nih.govnih.gov For example, gem-disubstitution at the C4 position can increase ring strain and enhance reactivity.
Hybrid Molecules : The isopropenyl group can be used as a linker to attach other reactive functionalities, creating bifunctional molecules for tandem reactions or for use as specialized monomers or cross-linkers.
Hypothetical Analogues and Their Tuned Properties:
| Analogue Structure | Modification | Hypothetical Tuned Property | Potential Application |
| 1-(3,3-Dichloro-2-methylprop-2-enyl)azetidin-2-one | Dichloro substitution on the alkene | Increased electrophilicity of the double bond. | Michael acceptor for conjugate additions. |
| 4,4-Dimethyl-1-(2-methylprop-2-enyl)azetidin-2-one | Gem-dimethyl group at C4 | Increased lactam ring strain and reactivity. | Highly reactive electrophile for rapid ring-opening. |
| 1-(2-(Bromomethyl)prop-2-enyl)azetidin-2-one | Allylic bromide | Introduction of a second electrophilic site. | Bifunctional building block for complex syntheses. |
| 3-Vinyl-1-(2-methylprop-2-enyl)azetidin-2-one | C3-vinyl group | Dienophile for intramolecular Diels-Alder reactions. | Rapid construction of bicyclic nitrogen heterocycles. |
By pursuing these interconnected research avenues, the scientific community can transform this compound from a simple molecule into a powerful platform for chemical innovation, leading to new synthetic methodologies, novel materials, and potentially, new classes of biologically active compounds.
Q & A
Q. What are the standard protocols for synthesizing 1-(2-Methylprop-2-enyl)azetidin-2-one, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves [2+2] cycloaddition or nucleophilic substitution reactions. For example, derivatives like 1-(3-Chlorophenyl)-4-(hept-1-yn-1-yl)azetidin-2-one are synthesized via gold-catalyzed reactions, with yields optimized by controlling temperature (e.g., 60–80°C) and catalyst loading (e.g., 5 mol% AuCl₃) . Reaction optimization may include solvent selection (e.g., dichloromethane for improved solubility) and inert atmosphere use to prevent side reactions. Key steps:
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Characterization using NMR and IR to confirm ring formation and substituent positions .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers look for?
- Methodological Answer :
- ¹H NMR : Look for azetidinone ring protons (δ 3.5–4.5 ppm for N–CH₂ groups; δ 1.8–2.5 ppm for methyl substituents) .
- IR : A strong carbonyl (C=O) stretch near 1700–1750 cm⁻¹ confirms the lactam ring .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 85.10 for the parent compound) and fragmentation patterns validate the structure .
Q. What safety precautions are necessary when handling azetidinone derivatives in laboratory settings?
- Methodological Answer :
- Use nitrile gloves (EN 374 compliant) and chemical-resistant lab coats to avoid skin contact .
- Work in a fume hood to minimize inhalation risks, as azetidinones may release volatile byproducts during synthesis .
- Store in airtight containers away from strong oxidizers to prevent decomposition .
Advanced Research Questions
Q. How can researchers employ computational methods like molecular docking to predict the biological activity of azetidinone derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions between the azetidinone core and target proteins (e.g., bacterial enzymes). Key parameters include grid box sizing (20–25 ų) and Lamarckian genetic algorithms for conformational sampling .
- ADME Prediction : Tools like SwissADME calculate LogP (optimal range: −0.2 to +5.0) and topological polar surface area (TPSA < 140 Ų) to assess drug-likeness .
Q. What strategies are recommended for resolving contradictions in experimental data, such as discrepancies between theoretical and observed spectroscopic results?
- Methodological Answer :
- Validation : Cross-check NMR/IR data with computational predictions (e.g., DFT calculations for ¹³C NMR shifts) .
- Impurity Analysis : Use HPLC-MS to identify byproducts (e.g., open-ring derivatives) that may skew spectral readings .
- Collaborative Peer Review : Engage crystallographers to resolve structural ambiguities via X-ray diffraction .
Q. How can the Lipinski Rule of Five be applied to assess the drug-likeness of novel azetidinone derivatives?
- Methodological Answer :
- Criteria :
| Parameter | Target Range | Example for this compound |
|---|---|---|
| Molecular Weight (MW) | ≤500 Da | MW = 139.21 g/mol ✔️ |
| LogP | ≤5 | LogP = −0.21 (calculated) ✔️ |
| H-bond Donors | ≤5 | 0 donors ✔️ |
| H-bond Acceptors | ≤10 | 2 acceptors (C=O, N) ✔️ |
Q. What are the challenges in scaling up the synthesis of this compound while maintaining purity, and how can these be mitigated?
- Methodological Answer :
- Challenges : Exothermic reactions during scale-up may degrade the azetidinone ring.
- Solutions :
- Use flow chemistry for controlled temperature and mixing .
- Implement in-line FTIR monitoring to detect intermediates and adjust conditions in real-time .
Q. What mechanistic insights can be gained from studying the reactivity of the azetidinone ring under different catalytic conditions?
- Methodological Answer :
- Gold Catalysis : Au(I) complexes activate alkynes for cycloaddition, forming strained azetidinone rings. Mechanistic studies (e.g., DFT calculations) reveal transition states with energy barriers <25 kcal/mol .
- Acid Catalysis : Protic acids (e.g., H₂SO₄) promote ring-opening, yielding linear amides. Track using ¹H NMR to observe C=O protonation at δ 10–12 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
